

In-Depth Technical Guide: 4-(Methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylsulfonamido)benzoic acid

Cat. No.: B1295666

[Get Quote](#)

CAS Number: 7151-76-0

This technical guide provides a comprehensive overview of **4-(Methylsulfonamido)benzoic acid**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its properties, synthesis, biological activity, and relevant experimental procedures.

Physicochemical Properties

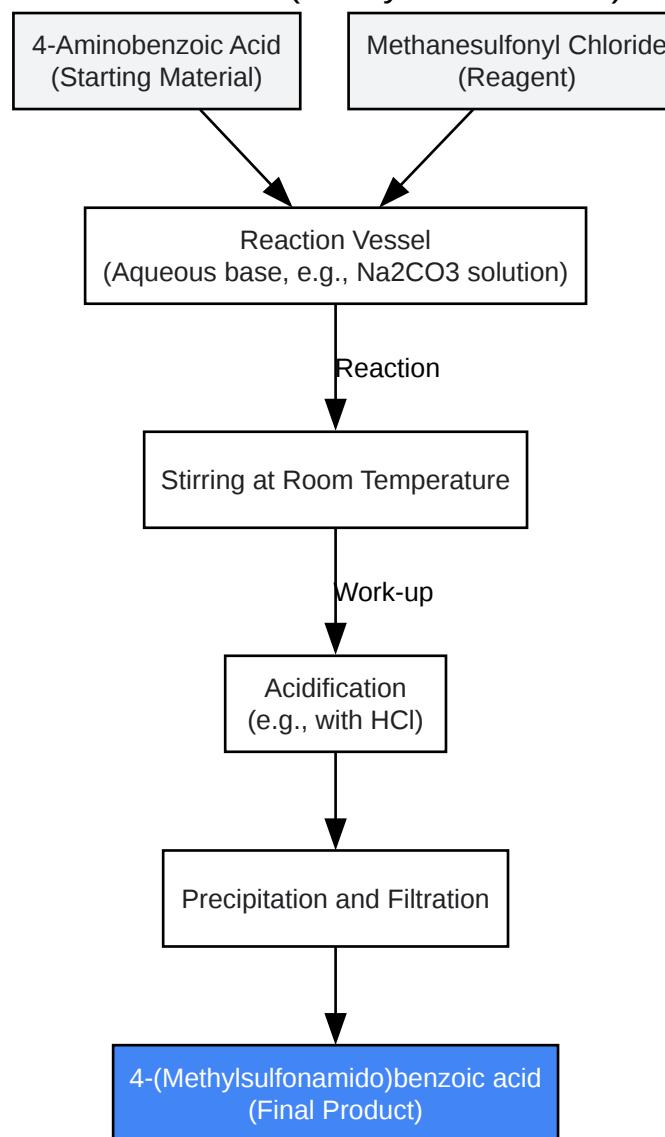
4-(Methylsulfonamido)benzoic acid, also known as 4-[(Methylsulfonyl)amino]benzoic acid, is a white to off-white solid.^[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₄ S	[2] [3] [4]
Molecular Weight	215.23 g/mol	[2] [3] [4]
IUPAC Name	4- (methanesulfonamido)benzoic acid	[4]
Synonyms	4- [(Methylsulfonyl)amino]benzoic acid, p- (Methylsulfonamido)benzoic acid, 4MB	[1] [3] [4]
Melting Point	119-121 °C	[1]
Boiling Point (Predicted)	408.8 ± 47.0 °C at 760 mmHg	[1] [3]
pKa (Predicted)	4.17 ± 0.10	[1] [3]
Density (Predicted)	1.510 ± 0.06 g/cm ³	[1]
LogP (Predicted)	0.7563	[2]
Topological Polar Surface Area (TPSA)	83.47 Å ²	[2]

Spectroscopic Data

Structural elucidation and characterization of **4-(Methylsulfonamido)benzoic acid** are supported by various spectroscopic techniques. The following spectral data are available for this compound:

- ¹H NMR and ¹³C NMR Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule.
- Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carboxylic acid, sulfonamide, and aromatic ring.[\[4\]](#)


- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[4]
- UV-VIS Spectroscopy: Provides information about the electronic transitions within the molecule.[4]

Synthesis and Reactivity

The synthesis of **4-(Methylsulfonamido)benzoic acid** can be achieved through the reaction of 4-aminobenzoic acid with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from primary amines.

Proposed Synthesis Workflow

Synthesis Workflow for 4-(Methylsulfonamido)benzoic Acid

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4-(Methylsulfonamido)benzoic acid**.

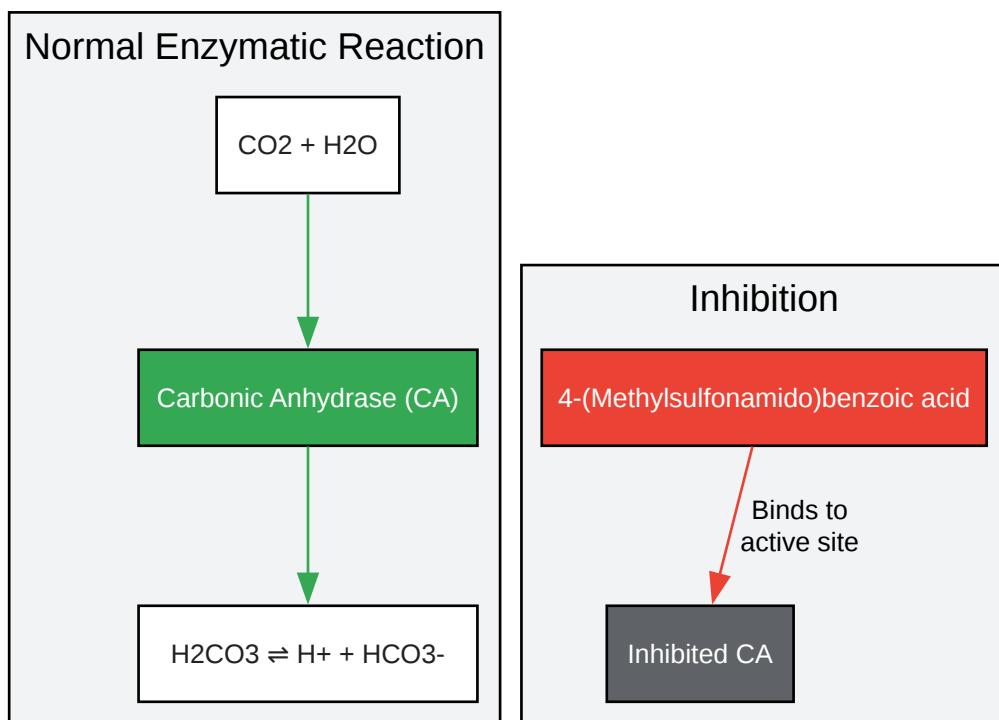
Experimental Protocol: Synthesis of 4-(Methylsulfonamido)benzoic acid

This protocol is adapted from a similar synthesis of a toluenesulfonamide derivative.[\[1\]](#)

- Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium carbonate (1N). Adjust the pH of the solution to approximately 8.

- Reaction: To the stirred solution, add methanesulfonyl chloride (1.2 equivalents) dropwise at room temperature. Maintain the pH of the mixture at 8 by the occasional addition of the sodium carbonate solution.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: Once the reaction is complete, acidify the mixture to a pH of 2 using 1N HCl. This will cause the product to precipitate out of the solution.
- Isolation: Collect the white precipitate by filtration and wash it thoroughly with distilled water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals of **4-(Methylsulfonamido)benzoic acid**.

Biological Activity and Applications


4-(Methylsulfonamido)benzoic acid is primarily recognized for its role as a carbonic anhydrase inhibitor and as a versatile intermediate in the synthesis of pharmaceutical compounds.^[3]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^[5] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.^[6] The sulfonamide group of **4-(Methylsulfonamido)benzoic acid** is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme.^[5]

Signaling Pathway: Carbonic Anhydrase Inhibition

Mechanism of Carbonic Anhydrase Inhibition

[Click to download full resolution via product page](#)

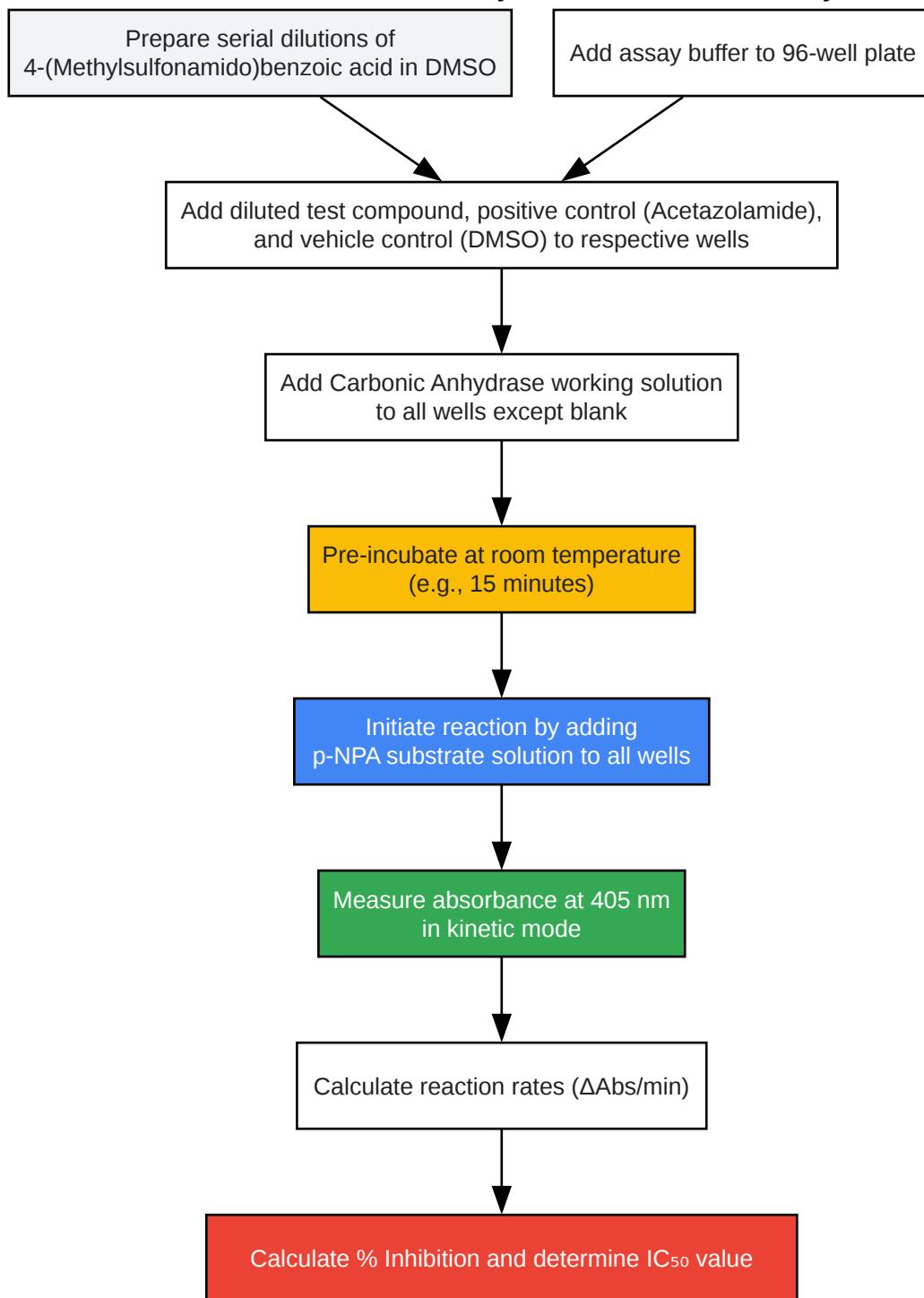
Caption: Inhibition of carbonic anhydrase by **4-(methylsulfonamido)benzoic acid**.

Pharmaceutical Intermediate

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry.^[7] **4-(Methylsulfonamido)benzoic acid**, with its carboxylic acid and sulfonamide functional groups, can be readily modified to synthesize a variety of more complex molecules with potential therapeutic activities. It serves as a precursor for the development of novel drugs targeting a range of diseases.

Experimental Protocols: Biological Assays

In Vitro Carbonic Anhydrase Inhibition Assay


This protocol describes a colorimetric assay to determine the inhibitory activity of **4-(Methylsulfonamido)benzoic acid** against carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the enzyme, which produces the colored p-nitrophenolate ion.^[2]

Materials:

- Carbonic Anhydrase (e.g., from bovine erythrocytes)
- p-Nitrophenyl acetate (p-NPA)
- **4-(Methylsulfonamido)benzoic acid** (test compound)
- Acetazolamide (positive control)
- Tris-HCl buffer (50 mM, pH 7.5)
- DMSO
- 96-well microplate
- Microplate reader

Experimental Workflow for IC₅₀ Determination

Workflow for Carbonic Anhydrase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the IC_{50} of an inhibitor.

Procedure:

- Compound Preparation: Prepare a stock solution of **4-(Methylsulfonamido)benzoic acid** in DMSO. Perform serial dilutions to obtain a range of test concentrations.
- Plate Setup:
 - Blank: Assay buffer and substrate solution.
 - Maximum Activity Control: Assay buffer, DMSO, CA enzyme, and substrate solution.
 - Test Compound: Assay buffer, diluted test compound, CA enzyme, and substrate solution.
 - Positive Control: Assay buffer, acetazolamide dilutions, CA enzyme, and substrate solution.
- Pre-incubation: Add the assay buffer, followed by the test compound, positive control, or DMSO to the appropriate wells. Then, add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[2]
- Reaction Initiation: Start the enzymatic reaction by adding the p-NPA substrate solution to all wells.[2]
- Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[2]
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[1 - (\text{Rate with inhibitor} / \text{Rate of maximum activity control})] * 100$
 - Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Safety Information

4-(Methylsulfonamido)benzoic acid is classified as an irritant.[\[1\]](#)[\[3\]](#) Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Methylsulfonamido)benzoic acid (CAS 7151-76-0) is a valuable compound for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activity as a carbonic anhydrase inhibitor make it an important molecule in the field of drug discovery. This technical guide provides a solid foundation for researchers to utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Methylphenylsulfonamido)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(Methylsulfonamido)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295666#4-methylsulfonamido-benzoic-acid-cas-number-7151-76-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com